molecular formula C20H10F2O5 B044483 2-(2,7-difluoro-6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid CAS No. 913689-08-4

2-(2,7-difluoro-6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid

Cat. No.: B044483
CAS No.: 913689-08-4
M. Wt: 368.3 g/mol
InChI Key: VGIRNWJSIRVFRT-UHFFFAOYSA-N
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Description

2-(2,7-Difluoro-6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid is a chemical compound known for its fluorescent properties. It is often used in various scientific applications, particularly in the fields of chemistry and biology. The compound has a molecular formula of C20H10F2O5 and a molecular weight of 368.29 g/mol .

Mechanism of Action

Target of Action

It is mentioned that this compound is used as an intermediate for the synthesis of fluorinated biarsenical derivatives , which are often used as probes in biochemical research .

Mode of Action

As an intermediate in the synthesis of fluorinated biarsenical derivatives , it may interact with its targets through the formation of covalent bonds during the synthesis process.

Biochemical Pathways

Given its role as an intermediate in the synthesis of fluorinated biarsenical derivatives , it may be involved in the pathways where these derivatives act as probes.

Result of Action

As an intermediate in the synthesis of fluorinated biarsenical derivatives , its effects may be indirectly observed through the actions of these derivatives.

Action Environment

It is worth noting that interactions with strong oxidizing agents may lead to combustion .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,7-difluoro-6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid typically involves the condensation of resorcinol with phthalic anhydride in the presence of a catalyst such as zinc chloride or sulfuric acid . The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2,7-Difluoro-6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while substitution reactions can yield a variety of functionalized derivatives .

Scientific Research Applications

2-(2,7-Difluoro-6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid is widely used in scientific research due to its fluorescent properties. Some of its applications include:

    Chemistry: Used as a fluorescent probe in various analytical techniques.

    Biology: Employed in fluorescence microscopy to study cellular structures and functions.

    Medicine: Utilized in diagnostic assays and imaging techniques.

    Industry: Applied in the development of fluorescent dyes and markers

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-(2,7-difluoro-6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid include:

Uniqueness

The presence of fluorine atoms in this compound enhances its fluorescent properties, making it more suitable for certain applications compared to its analogs .

Properties

IUPAC Name

2-(2,7-difluoro-3-hydroxy-6-oxoxanthen-9-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H10F2O5/c21-13-5-11-17(7-15(13)23)27-18-8-16(24)14(22)6-12(18)19(11)9-3-1-2-4-10(9)20(25)26/h1-8,23H,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGIRNWJSIRVFRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=C3C=C(C(=O)C=C3OC4=CC(=C(C=C42)F)O)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H10F2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901176465
Record name Benzoic acid, 2-(2,7-difluoro-6-hydroxy-3-oxo-3H-xanthen-9-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901176465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

913689-08-4
Record name Benzoic acid, 2-(2,7-difluoro-6-hydroxy-3-oxo-3H-xanthen-9-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=913689-08-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 2-(2,7-difluoro-6-hydroxy-3-oxo-3H-xanthen-9-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901176465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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